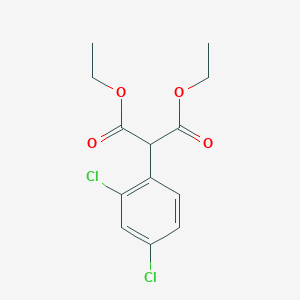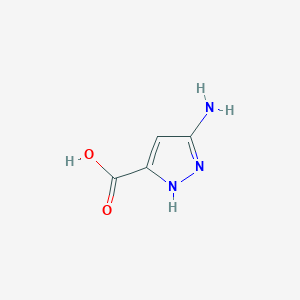
butyl(ethyl)carbamothioic S-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(ethyl)carbamothioic S-acid, also known as BEC, is a chemical compound that has been studied extensively for its potential therapeutic applications. BEC belongs to the class of carbamothioic acids, which are known for their ability to inhibit the activity of certain enzymes. In
Mecanismo De Acción
The mechanism of action of butyl(ethyl)carbamothioic S-acid is complex and involves multiple pathways. One of the main pathways involves the inhibition of MMPs, which are enzymes that play a crucial role in tumor invasion and metastasis. butyl(ethyl)carbamothioic S-acid inhibits the activity of MMPs by binding to their active site and preventing substrate binding. Another pathway involves the modulation of GABA-A receptors, which are involved in the regulation of neuronal excitability. butyl(ethyl)carbamothioic S-acid enhances the activity of GABA-A receptors by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
butyl(ethyl)carbamothioic S-acid has been shown to have various biochemical and physiological effects. In cancer cells, butyl(ethyl)carbamothioic S-acid induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death. butyl(ethyl)carbamothioic S-acid also inhibits the activity of MMPs, leading to a decrease in tumor invasion and metastasis. In neuronal cells, butyl(ethyl)carbamothioic S-acid enhances the activity of GABA-A receptors, leading to anxiolytic and sedative effects. In immune cells, butyl(ethyl)carbamothioic S-acid inhibits the activity of various inflammatory mediators, leading to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of butyl(ethyl)carbamothioic S-acid for lab experiments is its ability to inhibit the activity of MMPs, making it a useful tool for studying tumor invasion and metastasis. butyl(ethyl)carbamothioic S-acid is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of butyl(ethyl)carbamothioic S-acid is its potential toxicity, which can vary depending on the cell type and concentration used. Careful dose-response studies are necessary to determine the optimal concentration of butyl(ethyl)carbamothioic S-acid for each experiment.
Direcciones Futuras
There are several future directions for research on butyl(ethyl)carbamothioic S-acid. One direction is to further explore its potential therapeutic applications in cancer, neurobiology, and immunology. Another direction is to investigate its mechanism of action in more detail, particularly with respect to its interaction with MMPs and GABA-A receptors. Finally, future research could focus on developing more potent and selective analogs of butyl(ethyl)carbamothioic S-acid for use in lab experiments and potential therapeutic applications.
Métodos De Síntesis
Butyl(ethyl)carbamothioic S-acid can be synthesized by reacting butylamine and ethylisothiocyanate in the presence of a suitable solvent. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
Butyl(ethyl)carbamothioic S-acid has been studied for its potential therapeutic applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, butyl(ethyl)carbamothioic S-acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. butyl(ethyl)carbamothioic S-acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In neurobiology, butyl(ethyl)carbamothioic S-acid has been studied for its ability to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. butyl(ethyl)carbamothioic S-acid has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects. In immunology, butyl(ethyl)carbamothioic S-acid has been studied for its potential role in modulating the immune response. butyl(ethyl)carbamothioic S-acid has been shown to inhibit the activity of various inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
Propiedades
Número CAS |
124416-35-9 |
|---|---|
Nombre del producto |
butyl(ethyl)carbamothioic S-acid |
Fórmula molecular |
C7H15NOS |
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
butyl(ethyl)carbamothioic S-acid |
InChI |
InChI=1S/C7H15NOS/c1-3-5-6-8(4-2)7(9)10/h3-6H2,1-2H3,(H,9,10) |
Clave InChI |
MMMFNFQXDMCHLA-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C(=O)S |
SMILES canónico |
CCCCN(CC)C(=O)S |
Sinónimos |
Carbamothioic acid, butylethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



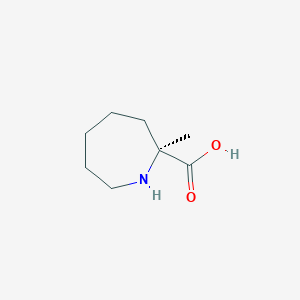

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)


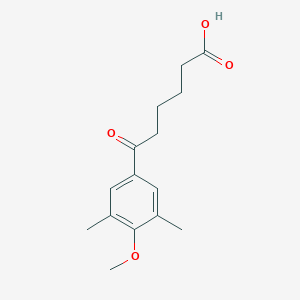




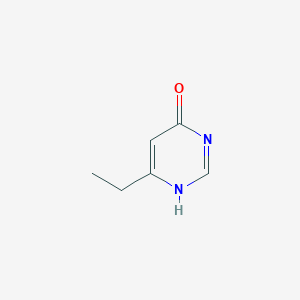
![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)
